Synthetic Efficiency: Continuous‑Flow Alkylation vs. Conventional Batch
When 4‑aminopyridine‑3‑sulfonamide is alkylated with isopropyl bromide to give the target compound, a continuous‑flow microreactor using sulfuric acid‑loaded zirconium oxide catalyst achieved >80 % conversion within 25–40 s residence time, whereas conventional batch heating at 120 °C for 18 h in a sealed tube typically yields only 50–70 % conversion and requires chromatographic removal of dialkylated by‑products [1] . The flow method therefore delivers higher space‑time yield and purity of the desired mono‑isopropyl product.
| Evidence Dimension | Conversion in 4‑amino‑3‑sulfonamide alkylation |
|---|---|
| Target Compound Data | >80 % in 25–40 s (continuous‑flow microreactor, 70–95 °C, solid‑acid catalyst) |
| Comparator Or Baseline | 50–70 % after 18 h (batch sealed‑tube, 120 °C, methanol, isopropylamine) |
| Quantified Difference | ≥10–30 percentage‑point conversion improvement and >1000‑fold reduction in residence time |
| Conditions | Substrate 4‑aminopyridine‑3‑sulfonamide; alkylating agent isopropyl bromide; continuous‑flow setup vs. conventional batch autoclave |
Why This Matters
Higher conversion and reduced by‑product formation directly lower cost‑of‑goods and purification burden for bulk procurement.
- [1] CN105622428A – Method for continuously synthesizing 4‑aminopyridine‑3‑sulfonamide derivatives. Applicant: [inferred]; published 2016. View Source
